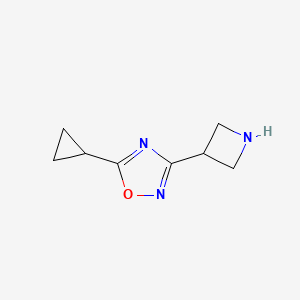![molecular formula C10H11ClFN3O B1450544 1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 1431963-66-4](/img/structure/B1450544.png)
1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the molecular formula C10H11ClFN3O and a molecular weight of 243.6652432 . It is listed under the CAS number 1431963-66-4 .
Molecular Structure Analysis
The molecular structure of “1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride” consists of a pyrazol ring attached to a fluorophenoxy group via a methylene bridge . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound, which isn’t provided in the available information.Scientific Research Applications
Synthesis and Characterization
Researchers have focused on the synthesis and characterization of pyrazole derivatives, including studies on their structural properties through methods such as X-Ray crystallography, FT-IR, UV-visible spectroscopy, proton NMR spectroscopy, and mass spectroscopy. These studies provide insights into the molecular structure and potential interactions of these compounds, laying the groundwork for further biological activity exploration (Titi et al., 2020).
Biological Activities
The investigation into the biological activities of pyrazole derivatives has shown promising results in several areas:
- Antitumor Activities : Certain pyrazole derivatives have been identified to possess antitumor properties against breast cancer, showcasing their potential as therapeutic agents in cancer treatment (Titi et al., 2020).
- Antimicrobial and Antibacterial Properties : The antibacterial and antifungal activities of pyrazole Schiff bases have been explored, indicating their potential as antibacterial agents. This includes their ability to inhibit the growth of C. albicans and Gram-negative bacteria, suggesting their applicability in addressing infectious diseases (Feng et al., 2018).
Application in Drug Development
The exploration of pyrazole derivatives in drug development has been notable, particularly in the synthesis of compounds with potential antipsychotic properties. This includes the development of novel 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, indicating a potential role in the treatment of psychiatric disorders without the typical side effects associated with dopamine receptor interaction (Wise et al., 1987).
properties
IUPAC Name |
1-[(2-fluorophenoxy)methyl]pyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O.ClH/c11-9-3-1-2-4-10(9)15-7-14-6-8(12)5-13-14;/h1-6H,7,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSBHALUMAXFIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=C(C=N2)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Fluorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

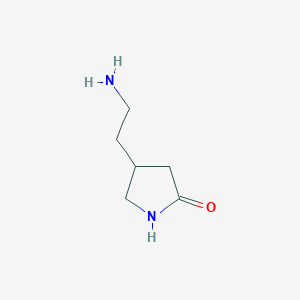
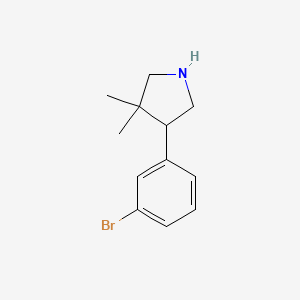
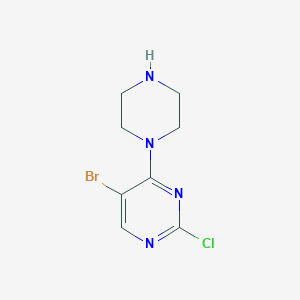
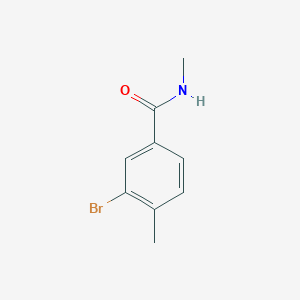
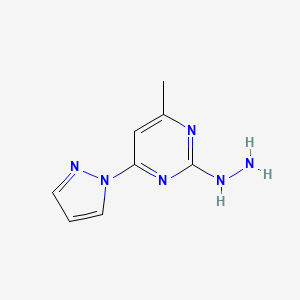
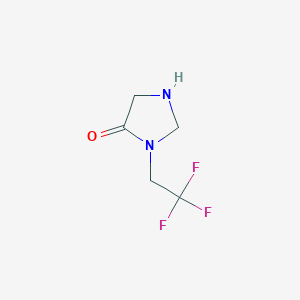
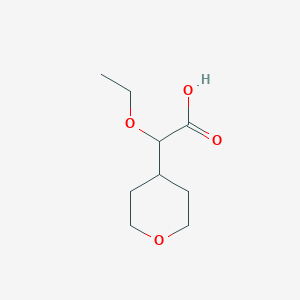
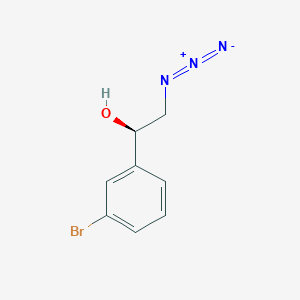
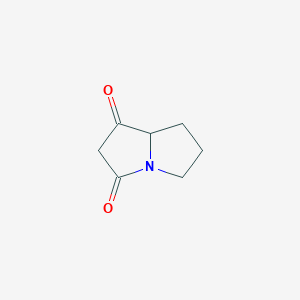
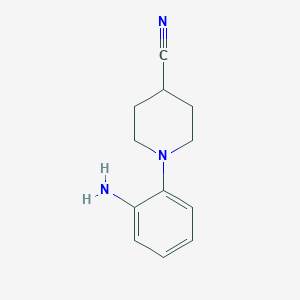
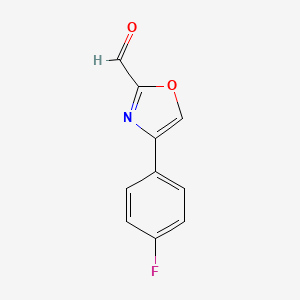
![7-Butyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1450481.png)
